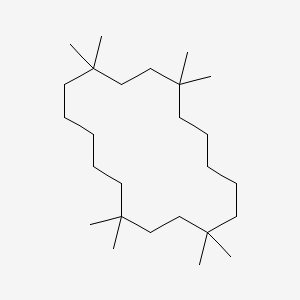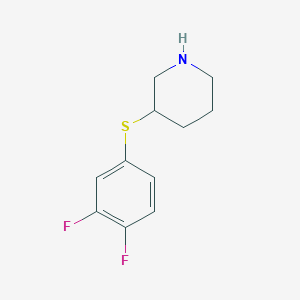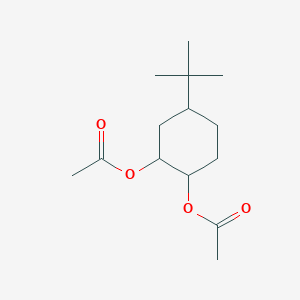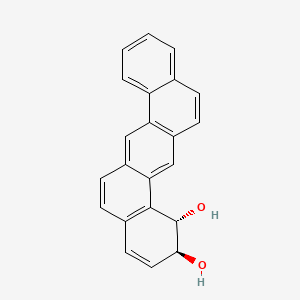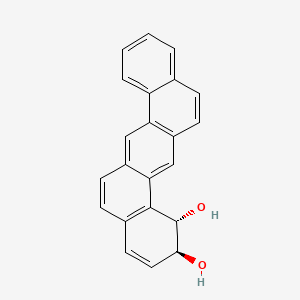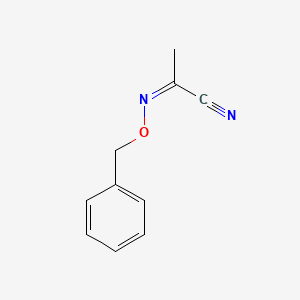
2,2'-Dithiobis(4-tert-butylphenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Dithiobis(4-tert-butylphenol) is an organic compound with the molecular formula C20H26O2S2. It is characterized by the presence of two tert-butylphenol groups linked by a disulfide bond. This compound is known for its antioxidant properties and is used in various industrial applications, including as a stabilizer in polymers and plastics .
Méthodes De Préparation
The synthesis of 2,2’-Dithiobis(4-tert-butylphenol) typically involves the reaction of 4-tert-butylphenol with sulfur or sulfur-containing reagents under controlled conditions. One common method includes the use of hydrogen peroxide and sulfuric acid as catalysts to facilitate the formation of the disulfide bond . Industrial production methods often employ high-pressure and high-temperature conditions to optimize yield and purity .
Analyse Des Réactions Chimiques
2,2’-Dithiobis(4-tert-butylphenol) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones under the influence of strong oxidizing agents.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol or sodium borohydride.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions, such as alkylation or acylation, to form ethers or esters.
Common reagents used in these reactions include hydrogen peroxide, sulfuric acid, sodium borohydride, and various alkylating or acylating agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2,2’-Dithiobis(4-tert-butylphenol) involves its antioxidant properties. The compound can neutralize free radicals and reduce the production of reactive oxygen species, thereby preventing oxidative damage to cells and materials. In biological systems, it disrupts cellular redox homeostasis, leading to cell death in microbial and cancer cells . The molecular targets include cellular membranes, enzymes involved in oxidative stress responses, and signaling pathways related to apoptosis .
Comparaison Avec Des Composés Similaires
2,2’-Dithiobis(4-tert-butylphenol) can be compared with other similar compounds, such as:
2,4-Di-tert-butylphenol: Another antioxidant with similar stabilizing properties but different structural features.
Butylated hydroxytoluene (BHT): A widely used antioxidant in food and cosmetics, known for its effectiveness in preventing oxidation.
2,6-Di-tert-butylphenol: Similar in structure but with different substitution patterns, affecting its reactivity and applications
The uniqueness of 2,2’-Dithiobis(4-tert-butylphenol) lies in its disulfide linkage, which imparts distinct chemical and biological properties compared to its analogs .
Propriétés
Numéro CAS |
19614-80-3 |
|---|---|
Formule moléculaire |
C20H26O2S2 |
Poids moléculaire |
362.6 g/mol |
Nom IUPAC |
4-tert-butyl-2-[(5-tert-butyl-2-hydroxyphenyl)disulfanyl]phenol |
InChI |
InChI=1S/C20H26O2S2/c1-19(2,3)13-7-9-15(21)17(11-13)23-24-18-12-14(20(4,5)6)8-10-16(18)22/h7-12,21-22H,1-6H3 |
Clé InChI |
RCJCYNBHXJMNSO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C=C1)O)SSC2=C(C=CC(=C2)C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


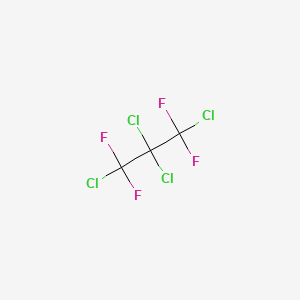
![3-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13744742.png)
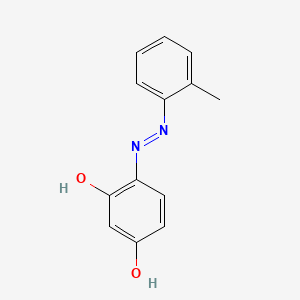
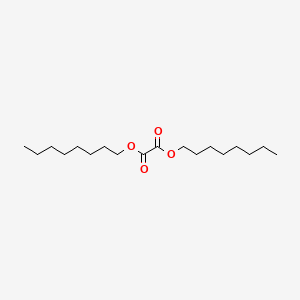

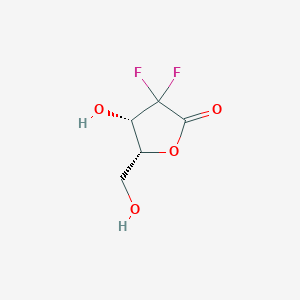
![3-[[2-[[4-[(4-chlorophenyl)methyl]piperidin-1-yl]methyl]-3-hydroxybutanoyl]amino]-N-methylbenzamide](/img/structure/B13744788.png)
